molecular formula C8H14N2O6 B1205274 N-(Carboxymethyl)-N-(2-((carboxymethyl)amino)ethyl)glycine CAS No. 688-57-3

N-(Carboxymethyl)-N-(2-((carboxymethyl)amino)ethyl)glycine

Cat. No. B1205274
CAS RN: 688-57-3
M. Wt: 234.21 g/mol
InChI Key: OUDSFQBUEBFSPS-UHFFFAOYSA-N
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Description

"N-(Carboxymethyl)-N-(2-((carboxymethyl)amino)ethyl)glycine" is a compound involved in several biochemical processes and has been studied across multiple disciplines including chemistry and material science. Its relevance spans from its role in polymer synthesis to its interactions in biological systems.

Synthesis Analysis

The compound has been synthesized through various methods, including the reductive alkylation of Boc-ethylenediamine with ethyl glyoxylate hydrate, offering a near quantitative yield and high purity without chromatography (Viirre & Hudson, 2003). Additionally, polymerization techniques utilizing N-substituted glycine N-thiocarboxyanhydrides have demonstrated the ability to control polymerization, achieving polymers with specific properties (Tao et al., 2017).

Molecular Structure Analysis

Studies on related compounds have shown that molecular structure critically influences the compound's interactions and reactivity. For instance, the crystal and molecular structure of N-carboxy anhydride of glycine revealed insights into its dimer formation and hydrogen bonding patterns (Kanazawa et al., 1976).

Chemical Reactions and Properties

The compound undergoes various chemical reactions, including copolycondensation and reductive alkylation, which are fundamental for synthesizing peptides and polymers. The chemical properties of N-(amidomethy)- and N-(imidomethyl)glycine derivatives, including reactions at alkoxycarbonyl and carboxyl groups, have been extensively studied, providing valuable insights into peptide synthesis and modification (Zlotin et al., 1996).

Physical Properties Analysis

The physical properties, including solubility, thermal stability, and crystalline structure, are crucial for the application of this compound in material science and biochemistry. The study of the crystal and molecular structure of N-carboxy anhydride(NCA) of glycine has provided detailed insights into its solid-state characteristics and interactions (Kanazawa et al., 1976).

Chemical Properties Analysis

The reactivity and interaction with various chemicals highlight the versatility of "N-(Carboxymethyl)-N-(2-((carboxymethyl)amino)ethyl)glycine" in synthesis and application. The compound's role as an intermediate in the synthesis of peptide nucleic acid monomers and its application in polymerization processes underscore its chemical utility (Viirre & Hudson, 2003); (Tao et al., 2017).

Scientific Research Applications

Haptens Synthesis in Drug Addiction Warfare

Research has explored the synthesis of potential haptens with a morphine skeleton, where N-carboxymethyl and N-carboxyethyl-normorphine derivatives were considered as potential haptens. The focus was on obtaining free amino or carboxylic groups to form peptide bonds between the hapten and carrier proteins, which is crucial for activating the immune system against drug addiction (Köteles et al., 2020).

Hepatobiliary Imaging Agents

The synthesis and characterization of N-(carboxymethyl)glycine derivatives have been presented as new agents for hepatobiliary imaging. This includes the synthesis of novel iodinated iminodiacetic acid analogues which are significant for such imaging purposes (Brborić et al., 2004).

Glycation and Advanced Glycation End Products

Studies have shown the formation of N-carboxymethyl amino acids as products of periodate oxidation of Amadori compounds. These compounds are formed by glycosylation of primary amino groups in peptides and proteins with aldoses. The formation of N-carboxymethyl amino acids directly reflects the extent of glycosylation, which is crucial in understanding glycation processes in foods and potentially in the human body (Badoud et al., 1991).

Non-Enzymic Browning in Food Science

Research into the chemistry of non-enzymic browning has revealed the formation of N-(carboxymethyl) amino acids in reactions between glycine and glucose. This reaction is significant in understanding the browning processes in various food items, impacting food chemistry and preservation techniques (Anet, 1959).

properties

IUPAC Name

2-[2-[bis(carboxymethyl)amino]ethylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O6/c11-6(12)3-9-1-2-10(4-7(13)14)5-8(15)16/h9H,1-5H2,(H,11,12)(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDSFQBUEBFSPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)O)CC(=O)O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80218909
Record name Ethylenediamine-N,N,N′-triacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80218909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Carboxymethyl)-N-(2-((carboxymethyl)amino)ethyl)glycine

CAS RN

688-57-3
Record name Ethylenediaminetriacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=688-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-(carboxymethyl)-N-(2-((carboxymethyl)amino)ethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000688573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylenediamine-N,N,N′-triacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80218909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycine, N-(carboxymethyl)-N-[2-[(carboxymethyl)amino]ethyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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